molecular formula C11H11ClO3 B3337612 Methyl 4-(4-chlorophenyl)-4-oxobutanoate CAS No. 7148-01-8

Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Cat. No. B3337612
Key on ui cas rn: 7148-01-8
M. Wt: 226.65 g/mol
InChI Key: SLONBSAYACJVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04518415

Procedure details

A solution of 4-chlorobenzaldehyde (23.4 g) in dry dimethylformamide (DMF: 100 ml) was added over 10 minutes to a stirred mixture of sodium cyanide (4.0 g) and dry DMF (200 ml). After 5 minutes a solution of methyl acrylate (10.75 g) in dry DMF (100 ml) was added to the reaction mixture over 20 minutes. The temperature of the reaction mixture was maintained at 35° C. throughout both additions and then for a further 3 hours before it was poured into water and extracted with diethyl ether. The extracts were washed successively with water (several times), dilute sulphuric acid, aqueous sodium bicarbonate, and water, before drying over magnesium sulphate and concentration under reduced pressure to give methyl 3-(4-chlorobenzoyl)propanoate (24.4 g, 86%) as a yellow solid.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.75 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[C-]#N.[Na+].[C:13]([O:17][CH3:18])(=[O:16])[CH:14]=[CH2:15].O>CN(C)C=O>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]([CH2:15][CH2:14][C:13]([O:17][CH3:18])=[O:16])=[O:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23.4 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10.75 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The extracts were washed successively with water (several times), dilute sulphuric acid, aqueous sodium bicarbonate, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over magnesium sulphate and concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)CCC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.4 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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